![molecular formula C10H14N2O2 B13794107 2-Amino-5-[(dimethylamino)methyl]benzoic acid](/img/structure/B13794107.png)
2-Amino-5-[(dimethylamino)methyl]benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-5-[(dimethylamino)methyl]benzoic acid is an organic compound with a complex structure that includes both amino and carboxylic acid functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-[(dimethylamino)methyl]benzoic acid typically involves multi-step organic reactions. One common method starts with the nitration of toluene to form 2-nitrotoluene, followed by reduction to 2-aminotoluene. The next step involves the introduction of the dimethylamino group through a Mannich reaction, which combines formaldehyde and dimethylamine with the aromatic ring. Finally, the carboxylation of the resulting compound yields this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-pressure conditions, and catalysts to increase yield and efficiency. The specific conditions and reagents used can vary depending on the desired purity and application of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-Amino-5-[(dimethylamino)methyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced back to an amino group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are often used.
Substitution: Halogenation can be achieved using halogens (Cl2, Br2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products
Oxidation: Nitro derivatives of the original compound.
Reduction: Amino derivatives.
Substitution: Halogenated or nitrated derivatives.
Wissenschaftliche Forschungsanwendungen
2-Amino-5-[(dimethylamino)methyl]benzoic acid has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-Amino-5-[(dimethylamino)methyl]benzoic acid involves its interaction with specific molecular targets. The amino and carboxylic acid groups allow it to form hydrogen bonds and ionic interactions with proteins and enzymes, potentially altering their activity. The dimethylamino group can also participate in hydrophobic interactions, further influencing the compound’s biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Amino-5-methylbenzoic acid: Lacks the dimethylamino group, resulting in different chemical properties and reactivity.
5-Methylanthranilic acid: Similar structure but without the dimethylamino group.
6-Amino-m-toluic acid: Another related compound with variations in the position of functional groups.
Uniqueness
2-Amino-5-[(dimethylamino)methyl]benzoic acid is unique due to the presence of the dimethylamino group, which imparts distinct chemical properties and potential biological activities. This makes it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C10H14N2O2 |
|---|---|
Molekulargewicht |
194.23 g/mol |
IUPAC-Name |
2-amino-5-[(dimethylamino)methyl]benzoic acid |
InChI |
InChI=1S/C10H14N2O2/c1-12(2)6-7-3-4-9(11)8(5-7)10(13)14/h3-5H,6,11H2,1-2H3,(H,13,14) |
InChI-Schlüssel |
JURUFHHOBMXFNJ-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)CC1=CC(=C(C=C1)N)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1h-Imidazo[4,5-f][1,4]oxazepine](/img/structure/B13794031.png)
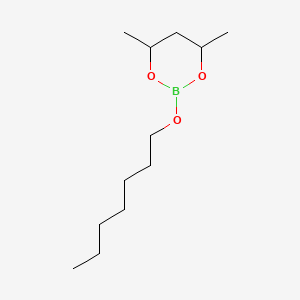
![1-(4-Chlorophenyl)-3-methylpyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B13794044.png)
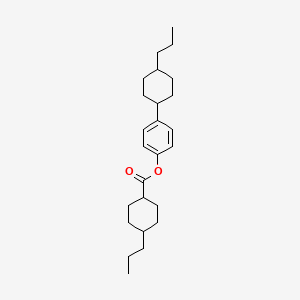
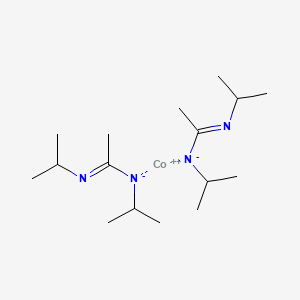
![1-[2-[[2-[[2-[[2-[2,5-Dioxo-3-(tetracosenyl)-1-pyrrolidinyl]ethyl]amino]ethyl]amino]ethyl]amino]ethyl]-3-(octadecenyl)pyrrolidine-2,5-dione](/img/structure/B13794056.png)
![tetrasodium;5-[[4-[[(E)-4-[4-[(E)-2-[4-[4-[[2-carboxylato-4-(methylsulfamoyl)phenyl]diazenyl]-3-methyl-5-oxo-4H-pyrazol-1-yl]-2-sulfonatophenyl]ethenyl]-3-sulfonatoanilino]-4-oxobut-2-enoyl]amino]phenyl]diazenyl]-2-hydroxybenzoate](/img/structure/B13794060.png)
![N-[4-(4-Acetamido-2-hydroxy-phenyl)sulfanyl-3-hydroxy-phenyl]acetamide](/img/structure/B13794080.png)
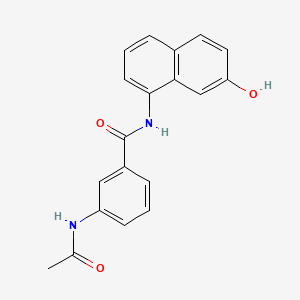

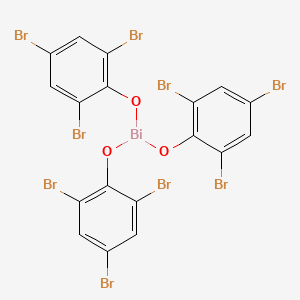
![4-[(1E)-3,3-diethyltriaz-1-en-1-yl]benzoic acid](/img/structure/B13794114.png)

![N-(2-chlorophenyl)-3-[4-(octadecylamino)phenyl]-3-oxopropanamide](/img/structure/B13794132.png)
